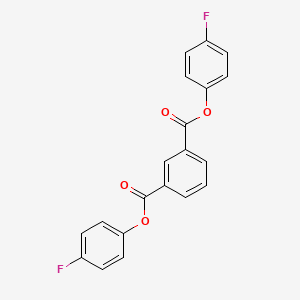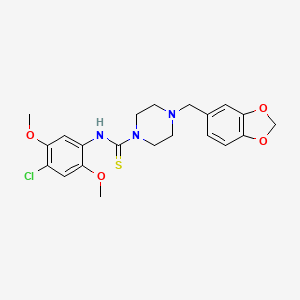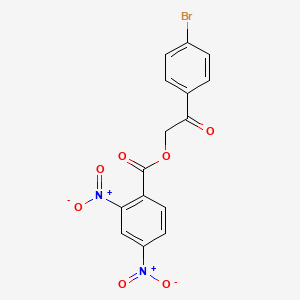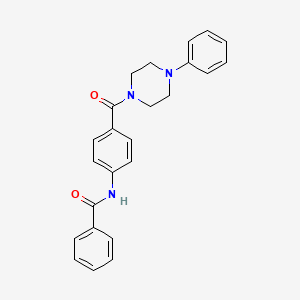![molecular formula C30H25ClN2O2 B10868520 10-(4-chlorobenzyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868520.png)
10-(4-chlorobenzyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-chlorobenzyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the diazepinone family This compound is characterized by its unique structure, which includes a chlorobenzyl group, a furyl group, and a phenyl group attached to a hexahydro-dibenzo-diazepinone core
Métodos De Preparación
The synthesis of 10-(4-chlorobenzyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the diazepinone core: This step involves the cyclization of appropriate precursors to form the hexahydro-dibenzo-diazepinone core.
Introduction of the chlorobenzyl group: This step typically involves the use of a chlorobenzyl halide in the presence of a base to introduce the chlorobenzyl group.
Introduction of the furyl group: This step involves the use of a furyl halide or furyl boronic acid in a palladium-catalyzed cross-coupling reaction.
Introduction of the phenyl group: This step involves the use of a phenyl halide or phenyl boronic acid in a similar palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
10-(4-chlorobenzyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to introduce new substituents.
Cross-coupling reactions: The furyl and phenyl groups can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
10-(4-chlorobenzyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It can be used in studies to understand the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: This compound has potential applications in drug discovery and development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 10-(4-chlorobenzyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
10-(4-chlorobenzyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:
8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound has a similar diazepinone core but lacks the furyl and phenyl groups, making it less complex.
Benzofuro-1,4-diazepin-2-one derivatives: These compounds have a benzofuro group instead of the furyl group, which can lead to different biological activities.
Dihydro-benzo[b][1,4]diazepin-2-one derivatives: These compounds have variations in the substituents on the diazepinone core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C30H25ClN2O2 |
|---|---|
Peso molecular |
481.0 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)methyl]-9-(furan-2-yl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H25ClN2O2/c31-23-14-12-20(13-15-23)19-33-26-10-5-4-9-24(26)32-25-17-22(28-11-6-16-35-28)18-27(34)29(25)30(33)21-7-2-1-3-8-21/h1-16,22,30,32H,17-19H2 |
Clave InChI |
QBMMDGUUEKOJJQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4)CC5=CC=C(C=C5)Cl)C6=CC=CO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-2-{[4-hydroxy-6-methyl-5-(prop-2-en-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10868440.png)


![(4Z)-2-(1H-benzimidazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868457.png)

![7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10868460.png)
![4-({[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}methyl)benzenesulfonamide](/img/structure/B10868462.png)
![6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one](/img/structure/B10868467.png)
![1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B10868477.png)
![3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10868481.png)
![methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B10868485.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868489.png)
![2-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10868498.png)
